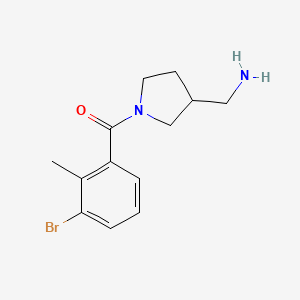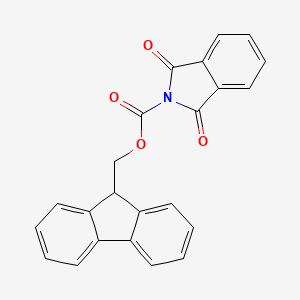
(9H-fluoren-9-yl)methyl 1,3-dioxoisoindoline-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(9H-fluoren-9-yl)methyl 1,3-dioxoisoindoline-2-carboxylate is a chemical compound with the molecular formula C23H15NO4 and a molecular weight of 369.37 g/mol . It is known for its unique structure, which includes a fluorenyl group and a dioxoisoindoline moiety. This compound is often used in organic synthesis and has various applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (9H-fluoren-9-yl)methyl 1,3-dioxoisoindoline-2-carboxylate typically involves the reaction of fluorenylmethanol with phthalic anhydride in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as toluene or dichloromethane. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product .
化学反応の分析
Types of Reactions
(9H-fluoren-9-yl)methyl 1,3-dioxoisoindoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the dioxoisoindoline moiety to a dihydroxyisoindoline derivative.
Substitution: The fluorenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Quinones
Reduction: Dihydroxyisoindoline derivatives
Substitution: Nitrofluorenyl or halofluorenyl derivatives
科学的研究の応用
(9H-fluoren-9-yl)methyl 1,3-dioxoisoindoline-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (9H-fluoren-9-yl)methyl 1,3-dioxoisoindoline-2-carboxylate involves its interaction with specific molecular targets. The fluorenyl group can intercalate with DNA, affecting its structure and function. The dioxoisoindoline moiety can interact with enzymes and proteins, inhibiting their activity. These interactions can lead to various biological effects, including modulation of gene expression and inhibition of cell proliferation .
類似化合物との比較
Similar Compounds
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine: This compound has a similar fluorenyl group but differs in its functional groups and overall structure.
(9H-fluoren-9-yl)methyl 1,3-dioxoisoindoline-2-carboxylate: It shares the same core structure but may have different substituents or functional groups.
Uniqueness
This compound is unique due to its combination of a fluorenyl group and a dioxoisoindoline moiety, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research .
特性
分子式 |
C23H15NO4 |
|---|---|
分子量 |
369.4 g/mol |
IUPAC名 |
9H-fluoren-9-ylmethyl 1,3-dioxoisoindole-2-carboxylate |
InChI |
InChI=1S/C23H15NO4/c25-21-18-11-5-6-12-19(18)22(26)24(21)23(27)28-13-20-16-9-3-1-7-14(16)15-8-2-4-10-17(15)20/h1-12,20H,13H2 |
InChIキー |
BQIWTDQVFVODJN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N4C(=O)C5=CC=CC=C5C4=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


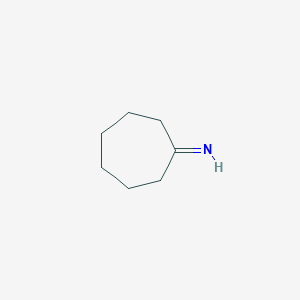
![2-(Bicyclo[2.2.1]heptan-1-yl)acetaldehyde](/img/structure/B14902428.png)
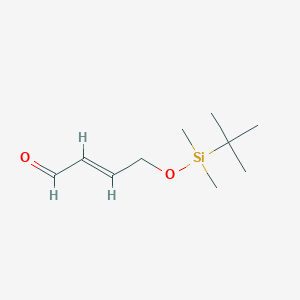
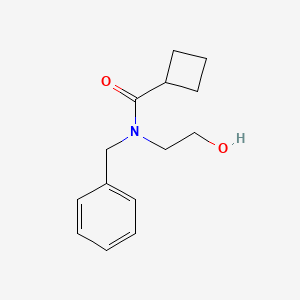
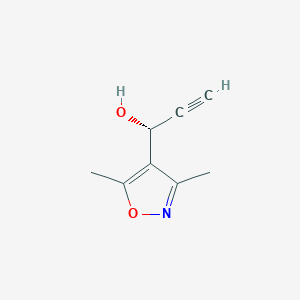
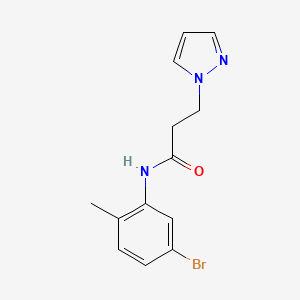
![3-hydroxy-N-[4-(naphthalen-1-ylamino)-4-oxobutyl]quinoxaline-1(2H)-carboxamide](/img/structure/B14902461.png)

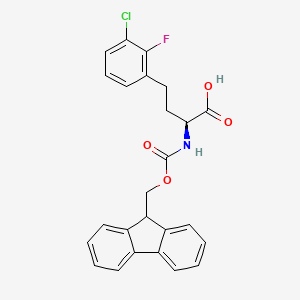
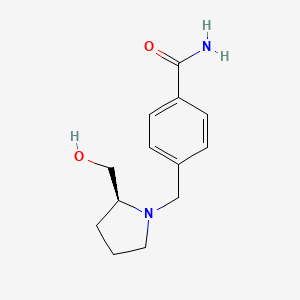
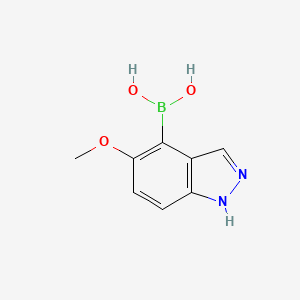

![N-[3-(dimethylsulfamoyl)phenyl]-2-methylpropanamide](/img/structure/B14902498.png)
